1-[(4-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamoyl group
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carbamoyl group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamoyl groups play a crucial role in its activity, influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include those with piperidine rings, sulfonyl groups, or carbamoyl groups. Some examples are:
- 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31N3O4S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H31N3O4S/c1-3-14-25-24(29)21-6-4-5-7-22(21)26-23(28)20-12-15-27(16-13-20)32(30,31)17-19-10-8-18(2)9-11-19/h4-11,20H,3,12-17H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
ILLCDAPIZRTUPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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